2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
While the specific synthesis process for your compound isn’t available, similar compounds like pyrido[2,3-d]pyrimidin-5-one derivatives can be synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-chloro-N-(2,6-dimethylphenyl)-acetamide, has been determined . The molecules in these compounds are linked into chains through N-H⋯O hydrogen bonding .Scientific Research Applications
Dimerization and Supramolecular Chemistry
The study of ureidopyrimidones, which share a structural resemblance to the pyrido[1,2-a]pyrimidin-3-yl moiety, highlights the importance of hydrogen bonding in dimerization processes in supramolecular chemistry. These compounds exhibit strong dimerization via quadruple hydrogen bonding, which is significant in the design of molecular assemblies and materials (Beijer et al., 1998).
Anticancer Research
Derivatives of pyrimidinone have been investigated for their potential as anticancer agents. For example, compounds related to pyrimidinone have shown promise in selective toxicity for hypoxic cells, which is a characteristic feature of many tumors (Palmer et al., 1995).
Crystal Engineering and Material Science
The solvates and salts of compounds with a nitrofurantoin core, which can be structurally related to 2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide, have been explored for their structural properties. These studies contribute to our understanding of molecular interactions and the design of new solid forms in pharmaceuticals (Vangala et al., 2013).
Molecular Synthesis
The synthesis of complex molecules like chlorantraniliprole demonstrates the intricate steps involved in creating compounds with specific functionalities. The process includes several reactions such as esterification, reduction, chlorination, and aminolysis, which could be relevant to the synthesis and functionalization of this compound (Yi-fen et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the pyrido[1,2-a]pyrimidin-3-yl and nitrobenzamide moieties . .
Mode of Action
Given its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity . The presence of the nitro group could potentially lead to the formation of reactive species that can cause modifications in the target proteins
Biochemical Pathways
Based on its structure, it may influence pathways involving pyrido[1,2-a]pyrimidin-3-yl and nitrobenzamide related compounds . The downstream effects of these potential interactions remain to be determined.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural features, it may have potential biological activities, but these need to be confirmed through experimental studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the nitro group in the compound could potentially be reduced under certain conditions, altering its activity
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-4-3-5-14-19-10(2)15(17(24)21(9)14)20-16(23)12-7-6-11(22(25)26)8-13(12)18/h3-8H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNUBWPOZYTORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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